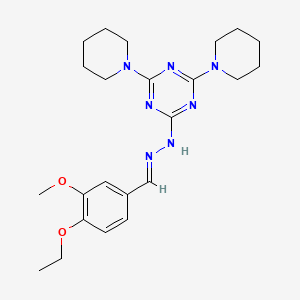
N-(2,6-dimethylphenyl)quinoline-8-sulfonamide
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)quinoline-8-sulfonamide is a chemical compound that belongs to the class of quinoline sulfonamides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)quinoline-8-sulfonamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is known for its efficiency and selectivity in forming the desired sulfonamide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the CuAAC reaction remains a preferred method due to its scalability and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-dimethylphenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline sulfonic acids, while reduction may produce quinoline sulfonamides with different substituents .
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)quinoline-8-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as the muscle isoform 2 of pyruvate kinase (PKM2). This enzyme plays a crucial role in cancer metabolism, and the compound’s inhibition of PKM2 leads to reduced intracellular pyruvate levels, affecting cancer cell viability and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline sulfonamides: These compounds share a similar sulfonamide group and have broad-spectrum applications in medicine and pharmacology.
Quinoline derivatives: These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
N-(2,6-dimethylphenyl)quinoline-8-sulfonamide is unique due to its specific structure, which allows it to selectively inhibit PKM2, making it a promising candidate for cancer therapy .
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-6-3-7-13(2)16(12)19-22(20,21)15-10-4-8-14-9-5-11-18-17(14)15/h3-11,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMHHDNUXMSYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3863207.png)
![2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3863211.png)
![N-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B3863212.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate;hydrochloride](/img/structure/B3863220.png)
![N-(3-ethoxy-2-hydroxypropyl)-1-[(4-methylphenyl)amino]cyclopentanecarboxamide](/img/structure/B3863226.png)
![4-N-(4-fluorophenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B3863245.png)
![[(4-bromophenyl)-phenylmethyl]urea](/img/structure/B3863249.png)
![N-[(E)-(3-chloro-1-benzothiophen-2-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B3863250.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B3863264.png)

![2-(3-chlorophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]propanamide](/img/structure/B3863281.png)
![[2-(2H-1,3-benzodioxol-5-yl)ethyl][(3-bromo-4-methoxyphenyl)methyl]amine](/img/structure/B3863300.png)
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine](/img/structure/B3863301.png)
![N-({N'-[(E)-[2,4-BIS(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(3-CHLOROPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B3863303.png)
